molecular formula C13H18Cl2N2O4 B1645258 5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride CAS No. 1177765-79-5

5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride

Cat. No. B1645258
CAS RN: 1177765-79-5
M. Wt: 337.2 g/mol
InChI Key: OBHUGOOAEPEOMH-UHFFFAOYSA-N
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Description

The compound [5-(Methoxycarbonyl)-2-methyl-3-pyridinyl]boronic acid has a molecular formula of C8H10BNO4 and an average mass of 194.980 Da . Another related compound, (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid, has a molecular formula of C7H8BNO4 .


Synthesis Analysis

There are several methods for the synthesis of pyridinylboronic acids and esters. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 377.2±52.0 °C at 760 mmHg, and a flash point of 181.9±30.7 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown methods for synthesizing related pyrrolidine derivatives, highlighting the significance of such compounds in developing agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones showcases methodologies for creating structurally complex molecules with potential applications in drug discovery and agricultural chemistry (Ghelfi et al., 2003). Moreover, studies on the crystal structure determination of related compounds provide insights into the molecular configurations that can influence the physical and chemical properties of these substances (Jing Yuan et al., 2010).

Medicinal Chemistry and Biological Activity

Although the direct medicinal applications of 5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride are not detailed, research into similar compounds reveals a broad interest in pyrrolidine derivatives for their potential biological activities. For instance, the synthesis and study of dihydropyridines and their derivatives indicate the importance of such structures in developing new therapeutics with anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020).

Chemical Modifications and Derivatives

Efforts to create novel organic molecules often involve the modification of pyrrolidine and pyridine moieties, indicative of the versatility of these core structures in synthetic chemistry. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine for synthesizing unconventional piperidines underscores the adaptability of pyridine derivatives in accessing new chemical spaces (S. Crotti et al., 2011).

properties

IUPAC Name

5-methoxycarbonyl-5-methyl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4.2ClH/c1-13(12(18)19-2)6-9(11(16)17)10(15-13)8-4-3-5-14-7-8;;/h3-5,7,9-10,15H,6H2,1-2H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHUGOOAEPEOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1)C2=CN=CC=C2)C(=O)O)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
Reactant of Route 2
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
Reactant of Route 3
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
Reactant of Route 4
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
Reactant of Route 5
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
Reactant of Route 6
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride

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